Cas no 730971-68-3 (4-phenoxybenzene-1-carbothioamide)

4-phenoxybenzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 4-Phenoxythiobenzamide
- 4-phenoxybenzenecarbothioamide
- 4-phenoxy-thiobenzamide
- 4-Phenoxybenzothioamide
- 4-phenoxybenzene-1-carbothioamide
-
- MDL: MFCD04973319
- インチ: 1S/C13H11NOS/c14-13(16)10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H,(H2,14,16)
- InChIKey: XFNUGOFNHKOHEV-UHFFFAOYSA-N
- ほほえんだ: S=C(C1C=CC(=CC=1)OC1C=CC=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 230
- トポロジー分子極性表面積: 67.3
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- ゆうかいてん: 162-163°C
4-phenoxybenzene-1-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB154006-1 g |
4-Phenoxythiobenzamide; 98% |
730971-68-3 | 1g |
€159.90 | 2022-09-01 | ||
Enamine | EN300-1862804-2.5g |
4-phenoxybenzene-1-carbothioamide |
730971-68-3 | 2.5g |
$810.0 | 2023-09-18 | ||
Enamine | EN300-1862804-5g |
4-phenoxybenzene-1-carbothioamide |
730971-68-3 | 5g |
$1199.0 | 2023-09-18 | ||
abcr | AB154006-5g |
4-Phenoxythiobenzamide, 98%; . |
730971-68-3 | 98% | 5g |
€426.20 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340841-50mg |
4-Phenoxybenzothioamide |
730971-68-3 | 97% | 50mg |
¥20834.00 | 2024-07-28 | |
abcr | AB154006-5 g |
4-Phenoxythiobenzamide; 98% |
730971-68-3 | 5g |
€426.20 | 2022-09-01 | ||
Enamine | EN300-1862804-0.25g |
4-phenoxybenzene-1-carbothioamide |
730971-68-3 | 0.25g |
$381.0 | 2023-09-18 | ||
Enamine | EN300-1862804-10.0g |
4-phenoxybenzene-1-carbothioamide |
730971-68-3 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1862804-0.1g |
4-phenoxybenzene-1-carbothioamide |
730971-68-3 | 0.1g |
$364.0 | 2023-09-18 | ||
abcr | AB154006-2g |
4-Phenoxythiobenzamide, 98%; . |
730971-68-3 | 98% | 2g |
€231.20 | 2024-04-16 |
4-phenoxybenzene-1-carbothioamide 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
4-phenoxybenzene-1-carbothioamideに関する追加情報
Comprehensive Overview of 4-Phenoxybenzene-1-carbothioamide (CAS No. 730971-68-3): Properties, Applications, and Research Insights
4-Phenoxybenzene-1-carbothioamide (CAS No. 730971-68-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound belongs to the class of carbothioamides, which are known for their versatile applications in drug discovery and material science. With the growing demand for sulfur-containing compounds in medicinal chemistry, this molecule has become a focal point for researchers exploring enzyme inhibition and bioactive scaffolds.
The molecular formula of 4-phenoxybenzene-1-carbothioamide is C13H11NOS, featuring a phenoxy group attached to a benzene ring, further functionalized with a carbothioamide moiety. This structural arrangement contributes to its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in targeted therapy development. Recent studies highlight its relevance in addressing drug-resistant pathogens, a critical concern in global healthcare.
From a synthetic perspective, CAS 730971-68-3 is often synthesized via nucleophilic substitution reactions involving aryl halides and thiourea derivatives. Its thioamide functional group enables diverse chemical modifications, making it a valuable intermediate for heterocyclic compound synthesis. Researchers are particularly interested in its role in developing small-molecule therapeutics for metabolic disorders, leveraging its potential hydrogen-bonding capabilities.
In material science, 4-phenoxybenzene carbothioamide demonstrates promise in coordination chemistry due to its ability to act as a ligand for transition metals. This property is being explored for applications in catalysis and sensor development, particularly in environmental monitoring systems. The compound's aromatic-thioamide hybrid structure also makes it a candidate for organic electronics, where charge transport properties are crucial.
Analytical characterization of 730971-68-3 typically involves HPLC, NMR spectroscopy, and mass spectrometry to confirm purity and structural integrity. Stability studies indicate that proper storage under anhydrous conditions is essential to preserve its reactivity. These protocols align with Good Laboratory Practices (GLP), ensuring reproducibility in academic and industrial settings.
The commercial availability of 4-phenoxybenzene-1-carbothioamide through specialty chemical suppliers has facilitated its adoption in high-throughput screening campaigns. Its inclusion in fragment-based drug design libraries underscores its relevance in modern medicinal chemistry workflows. Furthermore, computational studies using molecular docking simulations predict favorable interactions with biological targets like protein kinases and G-protein-coupled receptors.
Environmental and safety assessments of CAS 730971-68-3 emphasize its low ecotoxicity profile when handled according to standard protocols. This characteristic enhances its appeal for sustainable chemistry initiatives, particularly in the context of green synthesis methodologies. Researchers are investigating its degradation pathways to align with benign-by-design principles in chemical development.
Future research directions for phenoxy-substituted carbothioamides may explore their structure-activity relationships in greater depth, particularly for central nervous system targets. The compound's modular structure also invites exploration in combinatorial chemistry approaches, potentially yielding novel therapeutic candidates for emerging diseases.
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